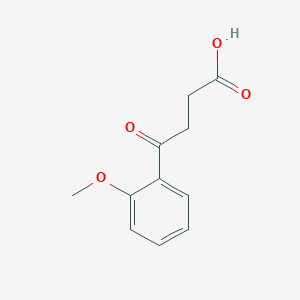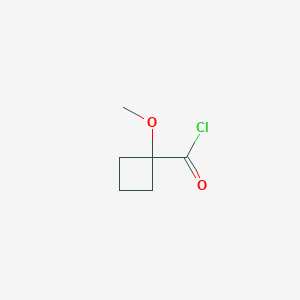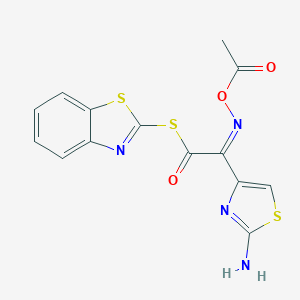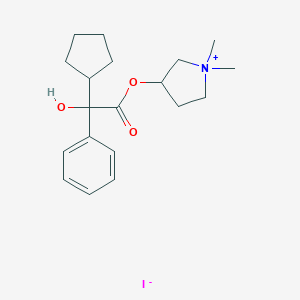![molecular formula C22H46O4Si2 B023141 Bis[tert-butyl(dimethyl)silyl] sebacate CAS No. 104255-98-3](/img/structure/B23141.png)
Bis[tert-butyl(dimethyl)silyl] sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[tert-butyl(dimethyl)silyl] sebacate, also known as BTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Bis[tert-butyl(dimethyl)silyl] sebacate has been studied for its potential applications in various scientific fields, including materials science, drug delivery, and organic electronics. In materials science, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a crosslinking agent for polymers, leading to improved mechanical properties and thermal stability. In drug delivery, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a biocompatible coating for nanoparticles, allowing for targeted drug delivery and improved bioavailability. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a hole-transporting material in organic solar cells, leading to improved efficiency and stability.
Mecanismo De Acción
The mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate is not well understood, but it is believed to act as a crosslinking agent for polymers and as a stabilizer for nanoparticles. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate is believed to improve charge transport and reduce recombination losses, leading to improved efficiency.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Bis[tert-butyl(dimethyl)silyl] sebacate, but it is believed to be biocompatible and non-toxic. However, further studies are needed to fully understand the potential effects of Bis[tert-butyl(dimethyl)silyl] sebacate on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bis[tert-butyl(dimethyl)silyl] sebacate is its ease of synthesis and high solubility in organic solvents, making it a convenient compound for laboratory experiments. However, one of the main limitations is the lack of information on its potential effects on living organisms, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Bis[tert-butyl(dimethyl)silyl] sebacate, including its use in the development of new materials, drug delivery systems, and organic electronics. Further studies are needed to fully understand the mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate and its potential effects on living organisms. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to improved efficiency and scalability of Bis[tert-butyl(dimethyl)silyl] sebacate production.
Métodos De Síntesis
Bis[tert-butyl(dimethyl)silyl] sebacate can be synthesized via a simple reaction between sebacic acid and tert-butyl(dimethyl)silyl chloride. The reaction is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Propiedades
Número CAS |
104255-98-3 |
|---|---|
Nombre del producto |
Bis[tert-butyl(dimethyl)silyl] sebacate |
Fórmula molecular |
C22H46O4Si2 |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
bis[tert-butyl(dimethyl)silyl] decanedioate |
InChI |
InChI=1S/C22H46O4Si2/c1-21(2,3)27(7,8)25-19(23)17-15-13-11-12-14-16-18-20(24)26-28(9,10)22(4,5)6/h11-18H2,1-10H3 |
Clave InChI |
XANNRUSHAVBUKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Sinónimos |
Decanedioic acid, bis(tert-butyldimethylsilyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



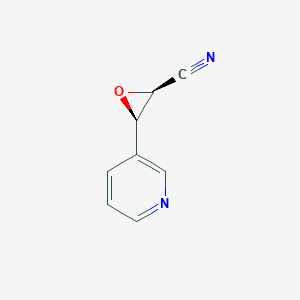
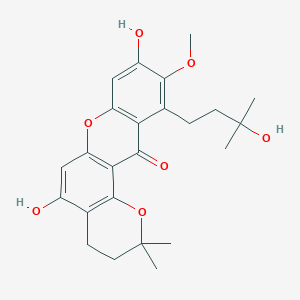
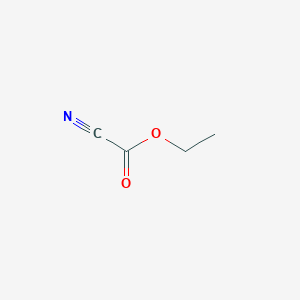
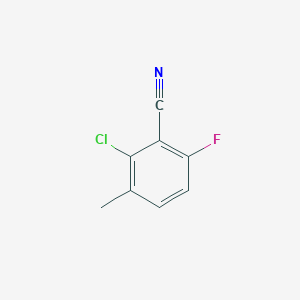
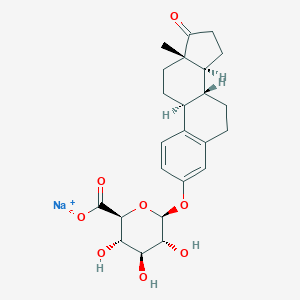
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
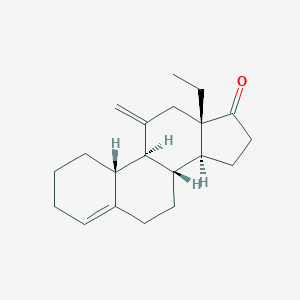
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
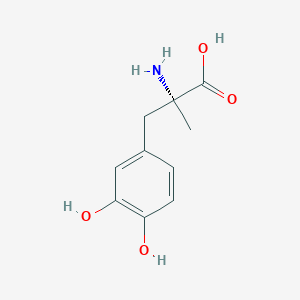
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
